![molecular formula C19H16N8O3S B2803928 6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide CAS No. 1396628-50-4](/img/structure/B2803928.png)
6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N8O3S and its molecular weight is 436.45. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structure suggests potential antifungal activity. Researchers have investigated its effects against fungal pathogens, including Candida and Aspergillus species. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a promising antifungal agent .
- PDEs play a crucial role in regulating cyclic nucleotide levels, affecting processes like cell signaling and inflammation. The compound’s chemical features may allow it to interact with specific PDE isoforms. Investigating its inhibitory effects on PDEs could reveal therapeutic applications in cardiovascular diseases, asthma, and erectile dysfunction .
- Beyond fungi, this compound has shown antimicrobial potential. Notably, it exhibits activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Researchers are exploring its mechanism of action and potential clinical applications .
- The compound’s aromatic rings and heterocyclic structure make it an intriguing candidate for cancer studies. Researchers have evaluated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Further investigations aim to elucidate its mode of action and potential as an anticancer agent .
- Some derivatives of this compound exhibit potent antioxidant properties. By scavenging free radicals, they may protect cells from oxidative damage. Researchers have assessed their ability to neutralize reactive oxygen species (ROS) and prevent oxidative stress-related diseases .
- Computational modeling and molecular docking studies have explored the compound’s interactions with specific protein targets. For instance, it forms hydrogen bonds with amino acids in the active site of certain enzymes. These studies provide insights into its binding affinity and potential therapeutic targets .
Antifungal Properties
Phosphodiesterase (PDE) Inhibition
Antimicrobial Activity
Cancer Research
Free Radical Scavenging (Antioxidant) Activity
Molecular Docking Studies
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with horseradish peroxidase (hrp) in chemiluminescence immunoassays
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that the compound might interact with its targets to enhance signal detection in certain biochemical assays
Biochemical Pathways
HRP is often used in biochemistry applications to amplify signals for detection of various biomolecules .
Result of Action
Similar compounds have been reported to enhance signal detection in chemiluminescence immunoassays
properties
IUPAC Name |
6-imidazol-1-yl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O3S/c1-13-8-9-21-19(22-13)26-31(29,30)15-4-2-14(3-5-15)23-18(28)16-6-7-17(25-24-16)27-11-10-20-12-27/h2-12H,1H3,(H,23,28)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBNALFROYXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.